3-aminopyridine-2(1H)-thione
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-cyanopyridine-2(1H)-thiones has been explored through various methods. One approach involves the reaction of δ-keto nitroles with sulfur and the condensation of chalcones or benzylideneacetone with cyanothioacetamide . Another method includes the transamination of enamines with aniline in acetic acid medium, leading to the formation of 4-phenylamino-3-cyanopyridine-2-thione . Additionally, the reaction of 2-chloro-3-cyanopyridines with thiourea in boiling toluene followed by treatment with aqueous alkali yields 4-phenylamino and 4-dimethylaminopyridinethiones .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-amino-1,3,4-thiadiazole-2(3H)-thione, has been characterized by the formation of hydrogen bonds that result in a three-dimensional network structure . Although the exact molecular structure of 3-aminopyridine-2(1H)-thione is not discussed, it can be inferred that similar hydrogen bonding patterns may be present due to the analogous functional groups.
Chemical Reactions Analysis
3-Cyanopyridine-2(1H)-thiones undergo various chemical reactions to yield a range of heterocyclic compounds. For instance, they react with lithium aluminum hydride to afford 3-aminomethyl derivatives, which are further used in the synthesis of corresponding amides . Alkylation reactions of these thiones lead to the formation of alkylated products, disulfides, and condensed heterocycles such as thieno[2,3-b]pyridines and pyrido[2',3':2,3]thieno[4,5-d]-pyrimidines . Moreover, the alkylation reactions can be influenced by the nature of the amino substituent at the 4 position of the pyridine ring, affecting the rate of Torp-Ziegler cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyanopyridine-2(1H)-thiones and their derivatives are not explicitly detailed in the provided papers. However, the reactivity of these compounds in various synthetic routes suggests that they possess functional groups amenable to nucleophilic and electrophilic attacks, which is indicative of their chemical properties. The solubility, melting points, and stability of these compounds would depend on the specific substituents and the overall molecular structure .
Scientific Research Applications
Neurotropic Activity
- Scientific Field : Neuropharmacology
- Application Summary : 3-aminopyridine-2(1H)-thione derivatives have been found to exhibit high neurotropic activity . They are of interest as potential biologically active compounds .
- Methods of Application : The reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes resulted in the corresponding Schiff bases, which reduction with sodium borohydride led to the formation of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones .
- Results/Outcomes : Several derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-one with higher potential neurotropic activity than that of the comparator drugs (Mexidol and Amitriptyline) were detected .
Hemorheological Activity
- Scientific Field : Hemorheology
- Application Summary : 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, which can be synthesized from 3-aminopyridine-2(1H)-thione, have been studied for their hemorheological activity .
- Methods of Application : The corresponding chloroacetamide and condensed 1H-pyrido[2,3-b][1,4]oxazine-2(3H)-one were synthesized by the reaction of acylation with chloroacetyl chloride .
- Results/Outcomes : The study did not provide specific results or outcomes .
Safety And Hazards
properties
IUPAC Name |
3-amino-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMJKIQWOJMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420161 | |
Record name | 3-aminopyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminopyridine-2(1H)-thione | |
CAS RN |
38240-21-0 | |
Record name | 3-aminopyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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